This compound is primarily sourced from certain fungi, particularly from species like Tolypocladium inflatum, which are known for producing cyclosporins. The structural uniqueness of (E)-2-Butenyl-4-methyl-threonine arises from its specific configuration and substituents, making it a subject of interest in both synthetic and natural product chemistry. It is classified under the broader category of amino acids due to its structural characteristics.
The synthesis of (E)-2-Butenyl-4-methyl-threonine typically involves several key steps and starting materials:
For large-scale production, optimized reaction conditions are crucial to achieving high yield and purity. Techniques such as continuous flow reactors and automated synthesis methods are employed to enhance efficiency. The industrial synthesis may also involve sophisticated purification processes to isolate the desired product from by-products.
The molecular structure of (E)-2-Butenyl-4-methyl-threonine can be described as follows:
The stereochemistry is critical; specifically, the configuration at the chiral centers affects both its biological activity and reactivity in chemical processes.
(E)-2-Butenyl-4-methyl-threonine can participate in various chemical reactions:
The products formed from these reactions depend on the specific conditions used:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for (E)-2-Butenyl-4-methyl-threonine primarily relates to its role in metabolic pathways and potential therapeutic effects:
The detailed enzymatic studies reveal that (E)-2-Butenyl-4-methyl-threonine can act as an intermediate in biosynthetic pathways, particularly those associated with polyketide synthases.
These properties are essential for understanding how (E)-2-Butenyl-4-methyl-threonine behaves in both synthetic and biological contexts.
(E)-2-Butenyl-4-methyl-threonine has several notable applications across different scientific fields:
(E)-2-Butenyl-4-methyl-threonine, systematically named (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine and universally abbreviated as Bmt, represents a structurally unique non-proteinogenic amino acid that serves as the defining molecular signature of cyclosporins. This C9 amino acid (Chemical Formula: C9H17NO3; PubChem CID: 5282047) incorporates an (E)-configured butenyl side chain at the β-carbon and a methyl group at the γ-carbon, creating pronounced structural rigidity and hydrophobicity [1] [4]. First isolated from the cyclosporin complex, Bmt occupies position 1 in cyclosporin A (CsA) and governs its conformational stability and biological target engagement. Its biosynthesis occurs exclusively within Tolypocladium inflatum (syn. Tolypocladium niveum) via a dedicated polyketide synthase (PKS) pathway integrated with nonribosomal peptide synthetase (NRPS) assembly [2] [3].
Bmt constitutes the primary structural determinant conferring biochemical specificity to cyclosporins. Its hydrophobic (E)-2-butenyl side chain inserts into a defined binding pocket of cyclophilin A (CypA), the cellular receptor for cyclosporins. This binding induces a conformational shift enabling the resulting CsA-CypA complex to inhibit calcineurin phosphatase—the pivotal mechanism underlying CsA's immunosuppressive activity [2] [4]. Structural analogs lacking Bmt (e.g., where Bmt1 is replaced by MeVal1 or MeCyclohexylala1) exhibit dramatically reduced immunosuppressive potency, underscoring its irreplaceable role [8]. Beyond immunosuppression, Bmt contributes significantly to cyclosporins' antifungal activity, enabling T. inflatum to outcompete rival fungi in ecological niches [2].
Table 1: Biological Significance of Bmt in Key Cyclosporin Variants
Cyclosporin Variant | Amino Acid at Position 1 | Primary Bioactivity | Bmt-Dependency |
---|---|---|---|
Cyclosporin A (CsA) | Bmt | Immunosuppression, Antifungal | Essential for calcineurin inhibition via CypA |
Cyclosporin B (CsB) | Bmt | Antifungal | Critical for structural integrity |
Cyclosporin C (CsC) | Bmt | Antifungal | Critical for structural integrity |
[MeCyclohexylala1]CsA | MeCyclohexylalanine | Reduced immunosuppression | Confirms Bmt's specificity for CypA binding |
[D-Ser8]CsA | Bmt | Retained immunosuppression (altered conformation) | Confirms Bmt's dominant role over position 8 |
Bmt was first isolated in its free form through targeted mutagenesis of Tolypocladium inflatum. A cyclosporin non-producing mutant (derived from strain NRRL 8044) was found to accumulate milligram-per-liter quantities of Bmt extracellularly, enabling its purification via solvent extraction, chromatographic separation, and crystallization from methanol-water [5]. This discovery confirmed Bmt as a biosynthetic precursor and provided critical evidence for a modular assembly model for cyclosporins. Genetic analysis later identified a 12-gene biosynthetic cluster ("sim" cluster), where disruption of core genes (e.g., simA encoding NRPS or simG encoding PKS) abolished both Bmt and cyclosporin production [2]. Key findings include:
Table 2: Key Genes in the Bmt and Cyclosporin Biosynthetic Cluster (sim cluster) in T. inflatum
Gene | Protein Function | Effect of Deletion on Bmt/CsA | Experimental Evidence |
---|---|---|---|
simA | Nonribosomal peptide synthetase (NRPS) | Abolished CsA/Bmt production | HPLC, intermediate feeding [2] |
simG | Polyketide synthase (PKS) | Abolished Bmt backbone synthesis | LC-MS loss of intermediates [2] |
simI | Cytochrome P450 monooxygenase | Loss of hydroxylated intermediates | In vitro enzymatic assays [3] |
simJ | Aminotransferase | Loss of aminated Bmt precursor | Substrate feeding [2] [3] |
simL | bZIP transcription factor | Cluster silencing; no Bmt/CsA | RT-PCR, chromatin immunoprecipitation [2] |
Bmt possesses the systematic IUPAC name (2S,3R,4R,6E)-2-Amino-3-hydroxy-4-methyl-6-octenoic acid, explicitly defining its stereochemistry at C2, C3, C4, and the Δ6 double bond configuration [3] [4] [5]. This stereochemical precision is functionally critical:
Biosynthetically, this stereochemistry arises from enzymatic control during the PKS-mediated assembly. The backbone 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid is synthesized as a coenzyme A thioester via four elongation cycles starting from crotonyl-CoA (starter unit) and extending with malonyl-CoA units. Crucial steps include:
Table 3: Key Intermediates in the Bmt Biosynthetic Pathway
Intermediate | Enzymatic Step | Stereochemistry | Detection Method |
---|---|---|---|
3-Oxo-4-hexenoyl-S-PKS | Condensation + Methylation (SimG) | C4 R | In vitro enzymatic cutoff [3] |
3(R)-Hydroxy-4(R)-methyl-6(E)-octenoyl-CoA | Reduction + Elongation (SimG, SimI) | 3R,4R,6E | LC-MS, 18O labeling [4] |
4(R)-Methyl-6(E)-octenoic acid | Premature hydrolysis | 4R,6E | Comparison to synthetic standard [4] |
Bmt-L-SimA (thioester) | Transamination (SimJ) + NRPS loading | 2S,3R,4R,6E | Mutant feeding studies [2] [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1